1-(5-Bromo-2-fluorophenyl)propan-1-amine

Catalog No.
S13553382
CAS No.
M.F
C9H11BrFN
M. Wt
232.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromo-2-fluorophenyl)propan-1-amine

Product Name

1-(5-Bromo-2-fluorophenyl)propan-1-amine

IUPAC Name

1-(5-bromo-2-fluorophenyl)propan-1-amine

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

InChI

InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3

InChI Key

CDDJYOHZUZQHKX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)F)N

1-(5-Bromo-2-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11BrFNC_9H_{11}BrFN and a molar mass of approximately 232.09 g/mol. It is classified as a chiral amine, specifically the (S)-enantiomer, which indicates that it has a specific three-dimensional arrangement of its atoms. The compound features a phenyl ring substituted with bromine and fluorine atoms, which contribute to its unique chemical properties and potential biological activities. Its structural formula can be represented as follows:

 S 1 5 bromo 2 fluorophenyl propan 1 amine\text{ S 1 5 bromo 2 fluorophenyl propan 1 amine}

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
  • Reduction: Reduction reactions can convert it into different amine derivatives.
  • Substitution: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and solvents to optimize yields and selectivity .

The synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-amine typically involves several key steps:

  • Fluorination: A fluorine atom is added to the phenyl ring.
  • Bromination: The introduction of a bromine atom at the 5-position of the phenyl ring.
  • Chiral Amine Formation: The synthesis culminates in the formation of the chiral amine side chain.

In industrial settings, large-scale synthesis may utilize continuous flow reactors and advanced purification techniques such as chromatography to enhance yield and purity .

1-(5-Bromo-2-fluorophenyl)propan-1-amine has several potential applications:

  • Pharmaceutical Development: It may serve as an intermediate in the synthesis of biologically active molecules.
  • Chemical Research: Used in studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: Investigated for its properties in developing new materials with specific functionalities .

Interaction studies involving 1-(5-Bromo-2-fluorophenyl)propan-1-amine focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes.
  • In Vitro Assays: To assess its biological effects on cell cultures or isolated tissues.

Such studies are crucial for understanding the pharmacological potential and safety profile of the compound .

Several compounds share structural similarities with 1-(5-Bromo-2-fluorophenyl)propan-1-amine, including:

Compound NameStructural Features
(S)-1-(5-Bromo-2-chlorophenyl)propan-1-amineContains chlorine instead of fluorine
(S)-1-(5-Bromo-2-methylphenyl)propan-1-amineContains a methyl group instead of fluorine
(S)-1-(5-Bromo-2-iodophenyl)propan-1-aminesContains iodine instead of fluorine

Uniqueness

The uniqueness of 1-(5-Bromo-2-fluorophenyl)propan-1-amine lies in its combination of bromine and fluorine substituents on the phenyl ring. This specific arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both halogens may enhance its binding affinity to biological targets, making it a valuable compound for further research .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

231.00589 g/mol

Monoisotopic Mass

231.00589 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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